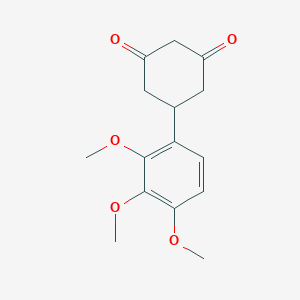

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRCBOQATKJKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Synthesis of 5 2,3,4 Trimethoxyphenyl Cyclohexane 1,3 Dione

Historical Context of Cyclohexane-1,3-dione Synthesis Methodologies

The foundational methodologies for synthesizing the core cyclohexane-1,3-dione structure have been established for over a century. The most traditional and historically significant route involves the partial hydrogenation of resorcinol (B1680541). wikipedia.org This process, often carried out under pressure with catalysts like Raney Nickel, reduces one of the aromatic rings of the resorcinol molecule to form the dione (B5365651) structure. google.com Early methods required harsh conditions, including high pressures and strongly alkaline environments, which often led to side products and purification challenges. google.com

Over time, refinements to this catalytic hydrogenation process have been developed. For instance, catalytic transfer hydrogenation using hydrogen donors like formic acid or its salts in the presence of a metal catalyst such as palladium on carbon (Pd/C) offers a milder alternative to using high-pressure hydrogen gas. google.com These foundational methods, while effective for the parent compound, set the stage for the development of more versatile techniques capable of introducing complex substituents, such as the aryl groups required for the target molecule.

Classical Synthetic Routes for Aryl-Substituted Cyclohexane-1,3-diones

Creating aryl-substituted cyclohexane-1,3-diones, including the target compound 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione, necessitates more intricate strategies than the simple hydrogenation of a substituted resorcinol. Classical organic chemistry offers robust carbon-carbon bond-forming reactions that can be adapted for this purpose.

Michael Addition Approaches

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. youtube.com In the context of synthesizing 5-aryl-cyclohexane-1,3-diones, this approach typically involves the reaction of a Michael donor (a nucleophile, often an enolate) with a Michael acceptor (an α,β-unsaturated carbonyl compound). nih.gov

A plausible strategy for the target molecule would involve the reaction between an appropriate malonate ester and 2,3,4-trimethoxybenzylidene acetone (B3395972) (an α,β-unsaturated ketone derived from 2,3,4-trimethoxybenzaldehyde). The initial Michael addition would be followed by an intramolecular cyclization (a Claisen condensation), forming the cyclohexane-1,3-dione ring with the desired trimethoxyphenyl substituent at the 5-position. This consecutive Michael-Claisen process provides a powerful and convergent route to highly functionalized cyclic diones. google.comorganic-chemistry.org The versatility of this method lies in the ability to vary both the Michael donor and the acceptor, allowing for the synthesis of a wide array of substituted derivatives. google.com

Dieckmann Condensation and Related Cyclization Strategies

The Dieckmann condensation is an intramolecular cyclization of a diester, facilitated by a base, to form a cyclic β-keto ester. youtube.comwikipedia.org This reaction is particularly effective for forming five- and six-membered rings. organic-chemistry.orglibretexts.org To apply this strategy to the synthesis of this compound, one would start with a custom-synthesized acyclic diester precursor.

This precursor, such as a substituted pimelic acid diester, would already contain the 2,3,4-trimethoxyphenyl group at the appropriate position (the γ-carbon). Upon treatment with a strong base like sodium ethoxide, the diester undergoes an intramolecular condensation to yield the six-membered ring of a cyclohexane-β-keto ester. libretexts.org Subsequent hydrolysis and decarboxylation of the ester group would furnish the final 5-substituted cyclohexane-1,3-dione. While this method can be very effective, it requires the synthesis of a specific and often complex linear diester precursor.

Modern and Green Chemistry Methodologies for this compound Synthesis

In recent decades, a significant push towards developing more efficient, selective, and environmentally benign synthetic methods has reshaped the landscape of organic synthesis. jocpr.comfirp-ula.org These principles of "green chemistry" focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. jddhs.comwjpmr.com

Catalytic Systems in Cyclohexanedione Formation

Modern catalysis offers powerful tools to improve the synthesis of cyclohexanediones. Catalytic systems can enhance reaction rates, improve yields, and control stereoselectivity, often under milder conditions than their classical counterparts.

For Michael addition-based routes, organocatalysis has emerged as a key technology. Chiral amines or squaramides can catalyze the asymmetric Michael addition, allowing for the enantioselective synthesis of substituted diones. beilstein-journals.org In other approaches, copper-catalyzed arylation of a pre-formed cyclohexane-1,3-dione with an appropriate arylboronic acid or aryliodide provides a direct method for installing the aryl group. researchgate.net For historical methods based on hydrogenation, modern catalytic systems have also seen significant advances. The use of highly active and selective catalysts, such as palladium or rhodium on various supports (e.g., Al2O3, SiO2), allows the hydrogenation of resorcinols to proceed with high conversion and selectivity under optimized conditions. google.comresearchgate.net

| Catalyst System | Reaction Type | Substrate Example | Conditions | Yield/Selectivity | Reference |

| Raney Ni | Hydrogenation | Resorcinol | 100°C, 2 MPa H₂ | 95% Yield | mdpi.com |

| 5% Pd/C | Transfer Hydrogenation | Resorcinol | 40-70°C, Sodium Formate | >96% Selectivity | google.com |

| Cu Catalyst | Arylation | Cyclohexane-1,3-dione | N/A | N/A | researchgate.net |

| Squaramide | Asymmetric Michael Addition | Cyclopentane-1,2-dione | Room Temp, Chloroform | High Enantioselectivity | beilstein-journals.org |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry. oatext.com By using microwave irradiation to heat reactions, chemists can often dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. scholarsresearchlibrary.comugm.ac.id The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a related reaction that benefits significantly from microwave irradiation, often proceeding in minutes in good yields without the need for a solvent. scholarsresearchlibrary.com

Solvent-free, or neat, reaction conditions represent another key green chemistry approach. cem.com By eliminating volatile organic solvents, these methods reduce environmental impact and simplify product purification. Reactions can be performed by grinding reactants together, sometimes on a solid support like alumina (B75360) or silica. cem.com For the synthesis of the target molecule, a solvent-free Michael addition or a Dieckmann condensation could be explored under microwave irradiation, potentially offering a rapid and efficient route with a reduced environmental footprint. researchgate.net

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

| Cyclohexenone Synthesis | Conventional Heating | Solvent, Reflux | 4-6 hours | Lower | scholarsresearchlibrary.com |

| Cyclohexenone Synthesis | Microwave Irradiation | Solvent-Free, 160W | 2-5 minutes | Higher | scholarsresearchlibrary.com |

| Crossed Aldol Condensation | Stirring Method | NaOH, Solvent | N/A | Lower | ugm.ac.id |

| Crossed Aldol Condensation | Microwave Irradiation | NaOH, Solvent | 2 minutes | up to 100% | ugm.ac.id |

Derivatization Strategies and Functional Group Transformations on the this compound Scaffold

The reactivity of the this compound scaffold is primarily centered around its active methylene (B1212753) group and the two carbonyl functionalities. These sites allow for a variety of chemical modifications, enabling the synthesis of a diverse library of derivatives.

The presence of the diketone functionality in this compound makes the methylene protons at the C2 position acidic and thus readily removable by a base. This leads to the formation of a nucleophilic enolate, which can participate in a range of reactions.

One of the most common reactions at the active methylene center is the Knoevenagel condensation . This reaction typically involves the condensation of the dione with an aldehyde or ketone in the presence of a catalytic amount of a weak base, such as piperidine (B6355638) or pyridine. For instance, the reaction of this compound with various aromatic aldehydes can lead to the formation of 2-arylmethylene derivatives. These derivatives are valuable intermediates for the synthesis of various heterocyclic compounds.

The carbonyl groups at the C1 and C3 positions are also susceptible to a variety of transformations. For example, they can undergo reduction to the corresponding hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The extent of reduction can often be controlled by the choice of reagent and reaction conditions.

Furthermore, the carbonyl groups can react with amines to form enaminones . These reactions are typically catalyzed by acids and involve the formation of a Schiff base intermediate, which then tautomerizes to the more stable enaminone. The resulting enaminones are versatile building blocks for the synthesis of nitrogen-containing heterocycles.

Below is a table summarizing potential reactions at the active centers of the title compound, based on the known reactivity of similar cyclohexane-1,3-diones.

| Reaction Type | Reagents and Conditions | Potential Product |

| Knoevenagel Condensation | Aromatic Aldehyde, Piperidine, Reflux | 2-Arylmethylene-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione |

| Reduction | NaBH4, Methanol, Room Temperature | 3-Hydroxy-5-(2,3,4-trimethoxyphenyl)cyclohexan-1-one |

| Enaminone Formation | Primary Amine, p-Toluenesulfonic acid, Toluene, Reflux | 3-Amino-5-(2,3,4-trimethoxyphenyl)cyclohex-2-en-1-one |

| Acylation | Acid Chloride, Pyridine | 2-Acyl-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione |

This table presents hypothetical reactions based on the general reactivity of cyclohexane-1,3-diones, as specific experimental data for this compound is not widely available.

The functionalized derivatives obtained from reactions at the methylene and carbonyl centers serve as excellent platforms for the introduction of further chemical diversity.

For example, the 2-arylmethylene derivatives obtained from the Knoevenagel condensation can undergo Michael addition with various nucleophiles. This reaction allows for the introduction of a wide range of substituents at the exocyclic double bond, leading to the formation of more complex structures.

Furthermore, the enaminone derivatives can be utilized in multi-component reactions to construct complex heterocyclic systems. For instance, the reaction of an enaminone with an active methylene compound and an aldehyde in the presence of a suitable catalyst can lead to the formation of fused heterocyclic scaffolds such as acridinones or quinolines.

The introduction of heterocyclic moieties is a particularly important strategy, as these motifs are prevalent in many biologically active compounds. By carefully choosing the reaction partners and conditions, a diverse range of heterocyclic systems can be fused to the cyclohexane-1,3-dione core.

| Starting Material | Reaction Type | Reagents | Potential Heterocyclic Product |

| 2-Arylmethylene derivative | Michael Addition/Cyclization | Malononitrile, Base | Substituted Dihydropyran |

| Enaminone derivative | Multi-component Reaction | Aromatic Aldehyde, Active Methylene Compound | Substituted Acridinone (B8587238) |

| This compound | Condensation | Hydrazine (B178648) | Substituted Indazole |

This table illustrates potential synthetic routes to heterocyclic derivatives, extrapolated from known reactions of analogous cyclohexane-1,3-diones.

Optimization of Reaction Conditions and Yield Enhancement Studies

The efficiency and outcome of the derivatization reactions of this compound are highly dependent on the reaction conditions. Systematic studies to optimize these conditions are crucial for maximizing product yields and minimizing the formation of byproducts.

Key parameters that are often varied during optimization studies include:

Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, in the Knoevenagel condensation, while traditional bases like piperidine are effective, the use of other catalysts such as L-proline or ionic liquids has been shown to improve yields and facilitate greener reaction conditions in analogous systems. researchgate.net

Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the reaction kinetics. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and protic (e.g., ethanol) should be screened.

Temperature: The reaction temperature is a critical factor that can affect both the rate of reaction and the product distribution. While some reactions may proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for achieving maximum conversion without significant decomposition of the product.

A hypothetical optimization study for the Knoevenagel condensation of this compound with benzaldehyde (B42025) is presented in the table below to illustrate the process.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Ethanol | Reflux | 8 | 75 |

| 2 | Pyrrolidine | Ethanol | Reflux | 8 | 82 |

| 3 | L-proline | Ethanol | Room Temp | 12 | 85 |

| 4 | L-proline | Toluene | Reflux | 6 | 90 |

| 5 | L-proline | DMF | 100 | 4 | 88 |

This is an illustrative data table. Actual experimental results may vary.

Such systematic studies are essential for developing robust and efficient synthetic protocols for the derivatization of the this compound scaffold, ultimately enabling the synthesis of a wide range of novel and potentially useful compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 2,3,4 Trimethoxyphenyl Cyclohexane 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione in solution. It provides detailed information about the chemical environment of each proton and carbon atom, enabling conformational analysis and the study of dynamic processes like tautomerism. Cyclohexane-1,3-dione and its derivatives are known to exist in equilibrium between their diketo and enol forms, a phenomenon readily studied by NMR. researchgate.netwikipedia.org

While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons on the cyclohexane (B81311) ring and to confirm the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the methine proton at C5 of the cyclohexane ring and the carbons of the trimethoxyphenyl group, definitively linking the two moieties.

Based on analogous compounds, a hypothetical set of NMR assignments for the major tautomeric form is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are hypothetical, based on typical values for substituted cyclohexane-1,3-diones and trimethoxyphenyl moieties.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C1 | 198.5 | - | - |

| C2 | 45.2 | 2.65 | m |

| C3 | 198.5 | - | - |

| C4 | 48.1 | 2.80 | m |

| C5 | 35.8 | 3.50 | m |

| C6 | 48.1 | 2.80 | m |

| C1' | 125.0 | - | - |

| C2' | 152.0 | - | - |

| C3' | 142.5 | - | - |

| C4' | 153.8 | - | - |

| C5' | 124.3 | 6.80 | d |

| C6' | 107.5 | 6.70 | d |

| OMe-2' | 60.9 | 3.85 | s |

| OMe-3' | 56.1 | 3.90 | s |

| OMe-4' | 56.2 | 3.88 | s |

Cyclohexane-1,3-diones exist as an equilibrium mixture of the diketo and keto-enol tautomers. researchgate.net Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this interchange. By acquiring spectra at different temperatures, one can observe changes in the line shapes of the signals, from sharp, distinct peaks for each tautomer at low temperatures (slow exchange) to broadened signals and eventually coalesced, averaged signals at high temperatures (fast exchange). Analysis of these line shapes allows for the determination of the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the tautomerization process, providing deep insight into the stability and interconversion of the tautomeric forms. For related compounds like dimedone, DNMR has been successfully used to quantify these parameters. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) in the Characterization of Key Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the key functional groups within the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. The most prominent absorption bands for this compound would be the strong C=O stretching vibrations of the dione (B5365651) functionality, typically observed in the range of 1690-1725 cm⁻¹. If a significant portion of the enol form is present, a broad O-H stretch would appear around 3200-3600 cm⁻¹ and the C=O stretch would shift to a lower frequency due to conjugation (around 1650 cm⁻¹). Aromatic C=C stretching bands are expected around 1580-1600 cm⁻¹, and C-O stretching from the methoxy (B1213986) groups would appear in the 1050-1250 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, being more sensitive to non-polar, symmetric bonds. It is particularly useful for identifying the C=C bonds of the aromatic ring and the C-C framework of the cyclohexane ring. The symmetric C=O stretch would also be visible. arxiv.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Data are hypothetical, based on typical values for related functional groups.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (Diketone) | Stretching | 1715 (strong) | 1710 (weak) |

| C-H (Aromatic) | Stretching | 3050-3100 (medium) | 3060 (strong) |

| C-H (Aliphatic) | Stretching | 2850-2960 (medium) | 2850-2960 (strong) |

| C=C (Aromatic) | Stretching | 1580, 1600 (medium) | 1585, 1605 (strong) |

| C-O (Methoxy) | Asymmetric Stretch | 1250 (strong) | 1255 (weak) |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺). For this compound (C₁₅H₁₈O₅), the expected exact mass is 278.1154.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the bond between the cyclohexane and the phenyl rings.

Loss of the methoxy groups (CH₃) or formaldehyde (B43269) (CH₂O) from the trimethoxyphenyl moiety.

Retro-Diels-Alder reactions within the cyclohexane-1,3-dione ring, leading to the loss of small neutral molecules like ethene or ketene. docbrown.info

X-ray Crystallography of this compound and its Derivatives for Solid-State Structural Insights

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would:

Confirm the relative stereochemistry at the C5 position.

Reveal the conformation of the cyclohexane-1,3-dione ring (e.g., chair, boat, or envelope). For a related compound, an envelope conformation was observed. researchgate.net

Detail the orientation of the trimethoxyphenyl substituent relative to the cyclohexane ring (axial vs. equatorial).

Provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While a crystal structure for the title compound is not publicly available, analysis of a related derivative would yield a data table similar to the hypothetical one below.

Table 3: Hypothetical X-ray Crystallographic Data Illustrative data for a hypothetical crystal of the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.1 |

| β (°) | 95.5 |

| Volume (ų) | 1375 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.34 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

The 5-position of the cyclohexane-1,3-dione ring is a stereocenter. If the compound is synthesized as a racemate, it can be resolved into its individual enantiomers. Furthermore, chiral derivatives can be prepared. nih.gov Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum (a plot of ΔA vs. wavelength) is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of the stereocenter can be assigned.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. Each vibrational mode of a chiral molecule can have a corresponding VCD signal (positive or negative). Like ECD, comparing the experimental VCD spectrum to a calculated spectrum allows for the unambiguous determination of the absolute configuration.

The application of these techniques would be critical for the stereochemical characterization of any enantiomerically pure samples or chiral derivatives of this compound.

Chemical Reactivity and Transformation Studies of 5 2,3,4 Trimethoxyphenyl Cyclohexane 1,3 Dione

Tautomerism and Keto-Enol Equilibria of the Cyclohexane-1,3-dione Moiety

Like other β-dicarbonyl compounds, 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione exists as a dynamic equilibrium of tautomeric forms: a diketo form and two possible enol forms. This phenomenon, known as keto-enol tautomerism, is a rapid interconversion between constitutional isomers. researchgate.net The equilibrium position is sensitive to various factors, including the solvent, temperature, and the electronic and steric nature of substituents on the ring. researchgate.net

The diketo tautomer is in equilibrium with two enolic forms, where a proton has moved from the carbon between the carbonyl groups (C2) or from the C4/C6 position to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond within the ring. In solution, many cyclohexane-1,3-dione derivatives exist predominantly as the enol tautomer. wikipedia.org This preference is often attributed to the formation of a conjugated system and the potential for intermolecular hydrogen bonding, which stabilizes the enol form. researchgate.netnih.gov

The 2,3,4-trimethoxyphenyl substituent at the 5-position can influence the keto-enol equilibrium. Its steric bulk may affect the planarity of the enol forms, while its electronic properties (three electron-donating methoxy (B1213986) groups) can modulate the electron density within the cyclohexane (B81311) ring, thereby shifting the equilibrium. The stability of the tautomers is significantly dependent on the solvent; for instance, studies on related cyclohexane-1,3-diones show that the equilibrium constant can vary markedly between solvents like chloroform, acetone (B3395972), and methanol. researchgate.net

Acidic Properties and Reactions Involving Proton Abstraction

The cyclohexane-1,3-dione moiety imparts significant acidic character to the compound. The methylene (B1212753) protons located at the C2 position, flanked by two electron-withdrawing carbonyl groups, are particularly acidic. The protons at C4 and C6 are also acidic, though to a lesser extent. The pKa of the parent cyclohexane-1,3-dione is approximately 5.26, indicating it is a relatively strong carbon acid. wikipedia.org

Upon treatment with a base, a proton is abstracted, most commonly from the C2 position, to generate a resonance-stabilized enolate anion. This anion is a key reactive intermediate, with the negative charge delocalized over the two oxygen atoms and the C2 carbon. nih.gov The formation of this enolate is the foundational step for a wide array of subsequent reactions, including alkylations, acylations, and condensations. The stability and nucleophilicity of this enolate are central to the synthetic utility of this compound.

Electrophilic and Nucleophilic Reactions at the Cyclohexanedione Ring

The reactivity of the cyclohexanedione ring is twofold. The carbonyl carbons are electrophilic and can be attacked by nucleophiles. More commonly, the enolate form acts as a potent nucleophile, attacking various electrophiles.

The acidic C2 proton can be readily substituted with a halogen (Cl, Br, or I) under appropriate conditions. This α-halogenation typically proceeds via the enol or enolate intermediate, which attacks an electrophilic halogen source. For instance, acid-catalyzed halogenation involves the reaction of the enol tautomer with a halogen like Br₂, while base-promoted halogenation involves the reaction of the more nucleophilic enolate. youtube.com In the case of methyl ketones, using excess halogen and base can lead to the haloform reaction, where the methyl group is converted into a good leaving group (CX₃⁻), ultimately leading to cleavage and formation of a carboxylate. youtube.com While the target compound is not a methyl ketone, polyhalogenation at the C2 position is possible under basic conditions.

The resulting 2-halo-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione is a valuable synthetic intermediate. The halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, further functionalizing the molecule.

The nucleophilic enolate of this compound readily reacts with electrophiles like alkyl halides and acyl chlorides. byjus.comlibretexts.org

Alkylation : The introduction of an alkyl group, known as the Friedel-Crafts alkylation in the context of aromatic rings, occurs at the C2 position by reacting the enolate with an alkyl halide. byjus.comlibretexts.org A common challenge in the alkylation of β-dicarbonyls is the potential for O-alkylation to form an enol ether, alongside the desired C-alkylation. The reaction outcome can often be controlled by carefully selecting the reaction conditions, such as the solvent, counter-ion, and leaving group.

Acylation : Similarly, an acyl group can be introduced at the C2 position through a Friedel-Crafts acylation-type reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgnih.gov This reaction yields a 2-acyl-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione, a tricarbonyl compound. These acylation reactions are synthetically useful for building more complex molecular architectures. byjus.com

| Reaction Type | Typical Electrophile | Catalyst/Base | Product |

|---|---|---|---|

| C-Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH, NaOEt) | 2-Alkyl-5-(aryl)cyclohexane-1,3-dione |

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Weaker Base / Different solvent | 3-Alkoxy-5-(aryl)cyclohex-2-en-1-one |

| C-Acylation | Acyl Chloride (e.g., CH₃COCl) | Lewis Acid (e.g., AlCl₃) or Base | 2-Acyl-5-(aryl)cyclohexane-1,3-dione |

The active methylene group at C2 is a prime site for condensation reactions.

Condensation with Carbonyl Compounds : In the presence of a base or acid catalyst, this compound can undergo a Knoevenagel condensation with aldehydes and ketones. nih.govresearchgate.net The reaction with an aromatic aldehyde, for instance, typically involves the initial formation of a 2-benzylidene derivative. This intermediate can then react with a second molecule of the dione (B5365651) via a Michael addition, ultimately leading to the formation of a 2,2'-arylmethylene bis(3-hydroxy-5-aryl-2-cyclohexen-1-one) or, after cyclization and dehydration, a xanthenedione derivative. mdpi.comresearchgate.net

Condensation with Amines : The reaction of β-dicarbonyl compounds with primary or secondary amines yields β-enaminones. orientjchem.orgresearchgate.net These compounds are formed by the condensation of the amine with one of the carbonyl groups, followed by dehydration. Enaminones are versatile synthetic intermediates, and their unique electronic properties (a push-pull system) make them valuable in the synthesis of various heterocyclic compounds. researchgate.netbeilstein-archives.orgorganic-chemistry.org

Oxidation and Reduction Pathways of the Compound

Reduction : The carbonyl groups of this compound can be reduced to secondary alcohols. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which typically reduces ketones to alcohols without affecting the aromatic ring. mnstate.eduyoutube.comorganic-chemistry.org The reduction can yield a mixture of diastereomeric diols. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation.

Furthermore, the trimethoxyphenyl ring is susceptible to Birch reduction. wikipedia.orgorganicreactions.org This reaction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a non-conjugated cyclohexadiene derivative. researchgate.netnih.gov The electron-donating methoxy groups direct the reduction, typically yielding a 1,4-diene product where one of the double bonds is attached to the carbon bearing a methoxy group. researchgate.net

Oxidation : The compound can undergo various oxidative transformations. The cyclohexane ring could be oxidized, potentially leading to ring-opening or the formation of further oxygenated products, although this often requires harsh conditions. The enol form is susceptible to oxidation, and the electron-rich trimethoxyphenyl ring can also be a site for oxidative reactions, such as oxidative demethylation or coupling, depending on the reagents employed.

Cyclization Reactions and Heterocycle Annulation Utilizing the Cyclohexanedione Core

The inherent reactivity of the 1,3-dicarbonyl moiety in 5-arylcyclohexane-1,3-diones, including the title compound, allows for its participation in a variety of condensation and cyclization reactions to form a diverse array of heterocyclic structures. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures often found in biologically active compounds.

One of the prominent applications of 5-arylcyclohexane-1,3-diones is in the synthesis of nitrogen-containing heterocycles. For instance, these compounds are valuable intermediates in the preparation of acridinones and quinolines. The synthesis of acridinone (B8587238) derivatives can be achieved through a multi-component reaction involving a 5-arylcyclohexane-1,3-dione, an aldehyde, and an amine or ammonium (B1175870) acetate. This transformation typically proceeds through an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. While specific examples utilizing this compound are not extensively detailed in the available literature, the general reactivity pattern of 5-arylcyclohexane-1,3-diones strongly suggests its suitability as a substrate in such transformations.

Similarly, the synthesis of quinoline (B57606) derivatives, a core structure in many pharmaceuticals, can be accomplished using 5-arylcyclohexane-1,3-diones. The Combes quinoline synthesis, for example, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. The this compound can serve as the β-diketone component, leading to the formation of highly substituted quinoline frameworks.

Furthermore, the cyclohexanedione core is a precursor for the synthesis of oxygen-containing heterocycles such as benzofurans. Although direct synthesis from this compound is not explicitly documented, related methodologies involving intramolecular cyclization of substituted phenols derived from similar diones point towards a potential synthetic route.

The following table summarizes the types of heterocyclic systems that can be synthesized from 5-arylcyclohexane-1,3-diones, providing a basis for the expected reactivity of this compound.

| Heterocyclic System | General Reaction Type | Reactants |

| Acridinones | Multi-component reaction | Aldehyde, Amine/Ammonium Acetate |

| Quinolines | Condensation/Cyclization | Aniline derivatives |

| Benzofurans | Intramolecular Cyclization | (Requires prior modification) |

| Tetrahydroindol-4-ones | Ring-opening cyclization | Primary amines (from spirocyclopropane derivatives) |

Mechanistic Investigations of Key Transformations

The mechanisms governing the cyclization and annulation reactions of 5-arylcyclohexane-1,3-diones are multifaceted and depend on the specific reactants and conditions employed. A common mechanistic theme involves the initial activation of the cyclohexanedione ring.

In the formation of nitrogen-containing heterocycles like acridinones and quinolines, the reaction is often initiated by the formation of an enamine or an enolate from the cyclohexanedione. For example, in the synthesis of acridinones, the reaction likely proceeds through a series of cascade reactions. The first step is a Knoevenagel condensation of an aldehyde with the active methylene group of the dione. This is followed by a Michael addition of an amine or another equivalent of the dione, leading to a complex intermediate that undergoes intramolecular cyclization and subsequent dehydration and aromatization to yield the final tricyclic acridinone scaffold.

For quinoline synthesis via the Combes reaction, the mechanism involves the acid-catalyzed condensation of an aniline with one of the carbonyl groups of the 5-arylcyclohexane-1,3-dione to form an enamine. Subsequent intramolecular electrophilic attack of the activated aromatic ring of the aniline onto the second carbonyl group, followed by dehydration, leads to the formation of the quinoline ring system. The regioselectivity of this cyclization is influenced by the substitution pattern on both the aniline and the cyclohexanedione.

The formation of tetrahydroindol-4-ones from cyclohexane-1,3-dione-2-spirocyclopropanes and primary amines proceeds through a ring-opening cyclization mechanism. The reaction is initiated by the nucleophilic attack of the primary amine on one of the electrophilic carbons of the cyclopropane (B1198618) ring, leading to the opening of the three-membered ring. This is followed by an intramolecular condensation between the newly formed secondary amine and one of the carbonyl groups of the dione, resulting in the formation of the five-membered heterocyclic ring fused to the cyclohexane ring. researchgate.net

Computational and Theoretical Investigations of 5 2,3,4 Trimethoxyphenyl Cyclohexane 1,3 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular properties of organic compounds. For a molecule like 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione, these calculations can provide deep insights into its reactivity, stability, and spectroscopic characteristics.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. Methods like DFT can be used to calculate vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, theoretical IR spectra would likely be computed to identify characteristic vibrational modes associated with the carbonyl groups of the cyclohexane-1,3-dione ring and the methoxy (B1213986) groups on the phenyl ring. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure.

Illustrative Data Table of Predicted Spectroscopic Parameters (Hypothetical)

| Parameter | Functional/Basis Set | Predicted Value |

| C=O Stretch (IR) | B3LYP/6-31G(d,p) | ~1710-1730 cm⁻¹ |

| C-O-C Stretch (IR) | B3LYP/6-31G(d,p) | ~1050-1250 cm⁻¹ |

| ¹³C NMR (C=O) | GIAO-B3LYP/6-311+G(2d,p) | ~200-210 ppm |

| ¹H NMR (OCH₃) | GIAO-B3LYP/6-311+G(2d,p) | ~3.8-4.0 ppm |

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Specific calculations for this compound are required for accurate predictions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich 2,3,4-trimethoxyphenyl ring, while the LUMO is likely to be centered on the electron-withdrawing cyclohexane-1,3-dione moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. These parameters are critical in understanding potential reaction pathways and electronic transitions.

Illustrative Data Table of Frontier Molecular Orbital Energies (Hypothetical)

| Parameter | Functional/Basis Set | Energy (eV) |

| E(HOMO) | B3LYP/6-31G(d,p) | -6.5 to -5.5 |

| E(LUMO) | B3LYP/6-31G(d,p) | -2.0 to -1.0 |

| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | 4.5 to 4.0 |

Note: These values are illustrative and based on typical ranges for related aromatic diones. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the cyclohexane (B81311) ring and the rotational freedom of the phenyl ring substituent in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface. The relative orientation of the trimethoxyphenyl group (axial vs. equatorial) on the cyclohexane-1,3-dione ring is a key determinant of conformational stability. Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance.

Computational methods can be used to calculate the energies of different conformers, revealing the global minimum energy structure and the energy barriers between different conformations. This information is vital for understanding how the molecule's shape influences its physical and biological properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to explore conformational transitions, the stability of different conformers in solution, and the dynamics of intermolecular interactions. This can provide a more realistic picture of the molecule's behavior under physiological conditions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, theoretical calculations can be employed to study potential chemical transformations, such as enolization, or its participation in condensation reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This can help in predicting the most likely reaction products and in understanding the factors that control the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation of Structural Features with Biological Activity (in vitro only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR studies can be performed to correlate their structural features with their in vitro activity against a particular biological target.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of related molecules with known biological activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. For this compound, QSAR could be used to predict its potential efficacy based on the activities of structurally similar cyclohexane-1,3-dione derivatives.

Lack of In Vitro Molecular Docking and Binding Site Analysis Data for this compound

Computational and theoretical investigations, specifically through molecular docking and binding site analysis, are pivotal in elucidating the potential mechanisms of action for novel chemical compounds. This in silico approach predicts the preferred orientation of a ligand when bound to a receptor, the binding affinity, and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts. Such studies provide a foundational understanding of a compound's potential as a therapeutic agent by identifying its likely biological targets and the specifics of its interaction at the molecular level.

For the compound this compound, a comprehensive search of available scientific literature and databases reveals a significant gap in this area of research. Currently, there are no published in vitro studies detailing the molecular docking and binding site analysis of this specific molecule with any biomolecules.

While research exists on other derivatives of cyclohexane-1,3-dione and various compounds containing a trimethoxyphenyl moiety, this information is not directly applicable to this compound. The specific substitution pattern on the phenyl ring and the core cyclohexane-1,3-dione structure create a unique molecule whose binding characteristics cannot be accurately inferred from related but distinct compounds.

Consequently, detailed research findings, including data tables on binding energies and interacting amino acid residues for this compound, cannot be provided at this time. The scientific community has yet to publish research that would form the basis for a thorough discussion on its mechanistic interactions with biomolecules from a computational and theoretical standpoint.

Mechanistic Investigations of Biological Interactions of 5 2,3,4 Trimethoxyphenyl Cyclohexane 1,3 Dione and Its Derivatives in Vitro Focus

In Vitro Anti-Proliferative Activity in Select Cell Lines

The ability of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione derivatives to inhibit the growth of cancer cells in vitro provides mechanistic insights into their potential as anti-cancer agents. This activity is often linked to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene have demonstrated potent growth inhibitory effects against a panel of cancer cell lines. nih.gov For instance, several compounds in this series exhibited IC₅₀ values in the nanomolar range. nih.gov The most active compound, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene, displayed IC₅₀ values between 16–23 nM against various cell lines. nih.gov This potent anti-proliferative activity was correlated with the inhibition of tubulin polymerization and the arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov

The following table presents the in vitro anti-proliferative activity of a selected potent derivative against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | Reference |

| L1210 | Murine leukemia | 23 | nih.gov |

| FM3A | Murine mammary carcinoma | 16 | nih.gov |

| Molt/4 | Human T-lymphoblastoid | 18 | nih.gov |

| CEM | Human T-lymphoblastoid | 17 | nih.gov |

| HeLa | Human cervix carcinoma | 23 | nih.gov |

This table is interactive. You can sort and filter the data.

Investigation of Interactions with Specific Biomolecules (e.g., proteins, DNA) at a Molecular Level

The biological activity of a compound is contingent upon its interaction with specific biomolecules. Based on its constituent parts, this compound and its analogs are predicted to interact with several key protein targets, and potentially with nucleic acids.

Interaction with Tubulin:

A primary and well-documented target for compounds containing a trimethoxyphenyl moiety is the protein tubulin. nih.govresearchgate.net Tubulin polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Many compounds with a TMP group act as antimitotic agents by disrupting microtubule dynamics, often by binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.gov

Molecular docking studies on various TMP-containing compounds reveal that the trimethoxy substitution pattern is critical for this interaction. The methoxy (B1213986) groups often form hydrogen bonds and hydrophobic interactions with amino acid residues within the binding pocket, such as those in the colchicine site. nih.gov The 3,4,5-trimethoxyphenyl arrangement is particularly prevalent among potent, naturally occurring tubulin inhibitors. nih.gov The interaction destabilizes the microtubule structure, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis (programmed cell death), which is a key mechanism for the antiproliferative activity of these compounds against cancer cell lines. nih.gov

Interaction with Protein Kinases:

The cyclohexane-1,3-dione scaffold is found in molecules that inhibit protein kinases. For instance, derivatives of cyclohexane-1,3-dione have been synthesized and evaluated as inhibitors of enzymes like the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers. nih.govnih.gov Molecular modeling studies of these derivatives suggest that the dione (B5365651) core can position the molecule within the ATP-binding site of the kinase, allowing other parts of the molecule to form specific interactions that block the enzyme's activity. nih.gov Therefore, it is plausible that this compound could also exhibit kinase inhibitory activity.

Interaction with Other Enzymes:

Derivatives of 2-acyl-cyclohexane-1,3-dione are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This enzyme is crucial in the metabolic pathway of tyrosine and is a target for herbicides. The interaction is characterized by the dione moiety binding to the enzyme's active site. While the title compound is not a 2-acyl derivative, this highlights the potential of the cyclohexane-1,3-dione ring to interact with enzyme active sites.

Interaction with DNA:

While the primary targets for this structural class appear to be proteins, some molecules containing a trimethoxyphenyl group have been specifically designed to interact with DNA. rsc.org These compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, and may also inhibit enzymes that interact with DNA, such as topoisomerase II. Molecular dynamics simulations of one such TMP derivative showed it achieved a stable binding conformation in the minor groove of DNA, stabilized by favorable binding energy. rsc.org This suggests a potential, albeit less established, mechanism of action involving direct interaction with genetic material.

Structure-Activity Relationships within Substituted 5-(Trimethoxyphenyl)cyclohexane-1,3-dione Series (in vitro)

The biological activity of the 5-(trimethoxyphenyl)cyclohexane-1,3-dione scaffold can be significantly modulated by chemical modifications. Structure-activity relationship (SAR) studies on analogous compound series provide insight into the chemical features crucial for potency and selectivity.

The Importance of the Trimethoxyphenyl Ring:

The substitution pattern on the phenyl ring is a critical determinant of biological activity, particularly for antitubulin effects.

Methoxy Groups: The number and position of methoxy groups are paramount. The TMP moiety is a recognized pharmacophore that enhances binding to the colchicine site of tubulin. nih.gov While the 3,4,5-TMP substitution is often associated with the highest potency in many natural products, other patterns, including the 2,3,4-TMP arrangement, also confer significant activity.

Isosteric Replacement: Replacing or modifying the methoxy groups typically leads to a decrease in activity, underscoring their importance in forming key interactions with the target protein.

The Role of the Cyclohexane-1,3-dione Core:

The cyclohexane-1,3-dione ring serves as a rigid scaffold that correctly orients the crucial phenyl substituent for optimal interaction with its biological target. Studies on related 5-arylcyclohexane-1,3-diones have shown that this core is essential for activity in assays investigating the inhibition of mutant SOD1-dependent protein aggregation. researchgate.net Modifications to this ring, such as changing its saturation or the position of the dione groups, would likely have a profound impact on the compound's biological profile.

Influence of Substituents on the Phenyl Ring:

SAR studies on various 5-phenylcyclohexane-1,3-dione (B1588847) derivatives demonstrate that the nature and position of substituents on the phenyl ring heavily influence biological efficacy. For example, in a series designed to inhibit mutant SOD1-induced toxicity, placing bulky, electron-withdrawing groups at the 3- and 5-positions of the phenyl ring was found to be crucial for enhancing potency. researchgate.net This indicates that the electronic properties and steric profile of the phenyl ring are key factors in the molecule's interaction with its target.

The following table presents data from a representative SAR study on analogous 5-arylcyclohexane-1,3-dione compounds, illustrating the effect of phenyl ring substitution on the inhibition of mutant SOD1-induced toxicity in PC12 cells.

| Compound ID | Phenyl Ring Substitution (R) | EC₅₀ (µM) |

| 1 | 3,5-bis(Trifluoromethyl) | 0.7 |

| 2 | 3,5-Dichloro | 1.1 |

| 3 | 3,5-Dimethyl | 3.5 |

| 4 | 4-Trifluoromethyl | >10 |

| 5 | 4-Chloro | >10 |

| 6 | Unsubstituted | >10 |

This table is generated based on data for analogous compounds to illustrate SAR principles and does not represent compounds from a single homologous series of this compound.

The data clearly show that substitution at the meta-positions (3 and 5) of the phenyl ring is favored over substitution at the para-position (4). Furthermore, potent, electron-withdrawing groups like trifluoromethyl (-CF₃) confer greater activity than less electron-withdrawing groups like chloro (-Cl) or electron-donating groups like methyl (-CH₃). This highlights the sensitivity of the biological target to both the steric and electronic environment of the phenyl ring.

Applications of 5 2,3,4 Trimethoxyphenyl Cyclohexane 1,3 Dione Beyond Clinical Therapeutic Development

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The chemical structure of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione makes it an important precursor in the synthesis of a variety of organic compounds. The reactivity of its dicarbonyl system allows for a wide range of chemical transformations, establishing it as a key building block in the field of synthetic organic chemistry. researchgate.netresearchgate.net

Precursor for Bioactive Natural Products

Cyclohexane-1,3-dione and its derivatives are fundamental starting materials for the total synthesis of numerous natural products. researchgate.netgoogle.com The core structure can be elaborated through various synthetic strategies to form complex polycyclic systems that are characteristic of many biologically active natural compounds. While specific examples detailing the use of this compound as a direct precursor in the synthesis of a named natural product are not extensively documented in publicly available research, the established synthetic pathways for cyclohexane-1,3-diones are broadly applicable to its substituted derivatives. google.com This positions the title compound as a potential starting material for creating analogues of natural products or for the synthesis of novel complex molecules with potential biological activities.

Building Block for Nitrogen-Containing Heterocycles (e.g., pyrazoles, triazines, acridines)

The 1,3-dicarbonyl moiety is a classic synthon for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and other bioactive compounds. researchgate.netnih.gov

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov This reaction is a straightforward and common method for creating the pyrazole ring system. By reacting this compound with various hydrazines, a series of substituted pyrazole derivatives can be synthesized, with the trimethoxyphenyl group imparting specific physicochemical properties to the final molecule. nih.govmdpi.com Multi-component reactions often provide an efficient route to highly substituted pyrazoles starting from 1,3-diones. nih.govmdpi.com

Triazines: Substituted 1,2,4-triazines can be synthesized using cyclohexane-1,3-dione as a key starting material. nih.gov The synthetic strategy often involves the reaction of the dione (B5365651) with other reagents to form an intermediate that can then be cyclized to the triazine ring. For example, a common route involves creating a hydrazone derivative of the dione, which then undergoes further reaction and cyclization. nih.gov These methods provide a pathway to novel triazine derivatives from this compound for various applications.

Acridines: Acridine-1,8-diones are a class of compounds synthesized from cyclohexane-1,3-dione derivatives. The typical synthesis is a Hantzsch-type condensation reaction involving two equivalents of the dione, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate. researchgate.net This one-pot reaction efficiently constructs the fused heterocyclic system of acridinediones. Using this compound in this reaction would lead to acridine (B1665455) derivatives symmetrically substituted with the trimethoxyphenyl group.

| Heterocycle | General Synthetic Method | Key Reactants with Cyclohexane-1,3-dione |

|---|---|---|

| Pyrazoles | Knorr Synthesis / Multi-component reactions | Hydrazine derivatives |

| Triazines | Multi-step synthesis via hydrazone intermediate | Diazonium salts, Isothiocyanates |

| Acridines | Hantzsch-type condensation | Aldehydes, Ammonium acetate |

Potential in Materials Science and Photophysical Applications

Currently, there is limited specific information in the scientific literature regarding the application of this compound itself in materials science or for its photophysical properties. However, the heterocyclic compounds derived from it, such as acridinediones, are known to possess interesting photophysical characteristics, including fluorescence, which makes them candidates for use as fluorescent probes or in the development of organic light-emitting diodes (OLEDs). nih.govresearchgate.net The properties of these resulting materials would be influenced by the presence of the 2,3,4-trimethoxyphenyl substituent.

Development as Analytical Probes or Reagents

The development of this compound as an analytical probe or reagent is not a widely documented area of its application. While the dione functionality can, in principle, be used for derivatization or chelation of certain analytes, specific, well-established analytical methods utilizing this compound are not prominent in current literature.

Agrochemical Applications (e.g., Herbicidal, Pesticidal Activity Mechanisms)

The cyclohexane-1,3-dione scaffold is a well-known pharmacophore in the agrochemical industry, particularly for the development of herbicides. google.comgoogle.comresearchgate.net These compounds, often referred to as "diones," can act as potent inhibitors of critical plant enzymes.

Herbicidal Activity: Many commercial herbicides are derivatives of cyclohexane-1,3-dione. researchgate.net Their primary mechanism of action is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses. researchgate.net Another important target for a class of dione herbicides is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com Inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and carotenoids, leading to bleaching symptoms and eventual plant death. mdpi.comresearchgate.net

While the herbicidal activity of this compound has not been specifically detailed in extensive studies, its structural similarity to known herbicidal diones suggests it could be a candidate for such applications. The efficacy and selectivity of these herbicides are highly dependent on the nature and position of the substituents on the core ring structure. google.commdpi.com

Pesticidal Activity: Beyond herbicidal action, certain complex molecules derived from cyclohexane-1,3-diones have been investigated for other pesticidal activities, including insecticidal properties. For instance, pyrazole derivatives, which can be synthesized from diones, are a known class of insecticides. frontiersin.org Therefore, this compound serves as a potential precursor for the synthesis of novel pesticides.

| Agrochemical Application | Typical Molecular Target | Relevance of Cyclohexane-1,3-dione Core |

|---|---|---|

| Herbicidal (Grasses) | Acetyl-CoA Carboxylase (ACCase) | Core scaffold of many commercial ACCase inhibitors. researchgate.net |

| Herbicidal (Broadleaf) | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Structural basis for HPPD-inhibiting herbicides. mdpi.com |

| Insecticidal | Various (e.g., nervous system targets) | Precursor for insecticidal heterocycles like pyrazoles. frontiersin.org |

Future Research Directions and Unresolved Challenges for 5 2,3,4 Trimethoxyphenyl Cyclohexane 1,3 Dione

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 5-aryl-cyclohexane-1,3-diones typically involves a Michael-Claisen condensation. A notable challenge has been the synthesis of these derivatives from less reactive precursors like acetone (B3395972), which can undergo violent and non-selective reactions. organic-chemistry.org A significant advancement has been the development of a consecutive Michael-Claisen process that allows for the synthesis of cyclohexane-1,3-dione derivatives from unreactive acetone with remarkable regioselectivity. organic-chemistry.org This method has shown broad applicability with various acetone derivatives and unsaturated compounds, even enabling large-scale synthesis. organic-chemistry.org

Future research should focus on adapting and optimizing these methods for the specific synthesis of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione. A key challenge will be controlling the regioselectivity of the Michael addition with 2,3,4-trimethoxybenzaldehyde.

Furthermore, there is a pressing need to develop more sustainable and green synthetic approaches. ed.ac.uknih.gov This includes the use of environmentally benign solvents, ideally water, and exploring alternative reaction media. nih.gov The application of green chemistry principles, such as one-pot synthesis, multicomponent reactions (MCRs), and continuous processing, can enhance atom economy and reduce waste. nih.gov For instance, a green and efficient one-pot, three-component synthesis of 5-aryl-pyrimido[4,5-b]quinoline-2,4-diones has been achieved in water using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, with microwave irradiation significantly reducing reaction times. researchgate.net Similar strategies could be explored for the synthesis of the target compound. The development of mechanochemical techniques, such as ball milling under solvent-free conditions, also presents a promising avenue for the greener synthesis of related heterocyclic compounds like bis(indolyl)methanes. unigoa.ac.in

Deeper Mechanistic Understanding of Chemical Transformations

While the general mechanism of the Michael-Claisen condensation is understood, a deeper mechanistic understanding of the synthesis of this compound is required. Future studies should investigate the reaction kinetics and the influence of the specific substitution pattern on the trimethoxyphenyl ring on the reaction pathway and yield. Computational studies could provide valuable insights into the transition states and intermediates, helping to optimize reaction conditions.

The reactivity of the resulting this compound in subsequent transformations also warrants further investigation. For example, the synthesis of heterocyclic compounds from cyclohexane-1,3-dione often involves multi-component reactions with various reagents like aromatic aldehydes, malononitrile, or ethyl cyanoacetate. nih.gov A detailed mechanistic study of these transformations for the specific target compound would facilitate the rational design of novel derivatives.

Advanced Characterization of Solvation and Solid-State Behavior

The solid-state behavior of organic molecules, including their crystal packing and intermolecular interactions, significantly influences their physical and biological properties. To date, there is a lack of crystallographic data for this compound. Future research should prioritize the synthesis of high-quality single crystals to enable X-ray diffraction analysis. The crystal structure of the related compound cyclohexane-1,3,5-cis-tricarboxylic acid has been solved from powder X-ray diffraction data, demonstrating the feasibility of such studies even when single crystals are challenging to obtain. researchgate.net

Understanding the solid-state structure will provide insights into the intermolecular forces at play, such as hydrogen bonding and π-π stacking, which can influence solubility, melting point, and ultimately, bioavailability. Hirshfeld surface analysis, as has been applied to other complex organic molecules, could be a valuable tool to further understand the intermolecular interactions. mdpi.com

Furthermore, the solvation behavior of this compound in different solvents is another critical area for investigation. Studies on its solubility and stability in various media are essential for its potential application in both biological and materials science contexts.

Expanding the Scope of Derivatization and Scaffold Hybridization

The cyclohexane-1,3-dione scaffold is a versatile platform for the synthesis of a wide range of derivatives. organic-chemistry.org Future research should focus on the derivatization of this compound to create libraries of novel compounds with diverse biological activities. The dicarbonyl functionality and the active methylene (B1212753) group provide multiple sites for chemical modification. For instance, reactions with elemental sulfur and phenylisothiocyanate can yield thiazole (B1198619) derivatives. nih.gov

A particularly promising strategy is the creation of hybrid molecules, which combine the this compound scaffold with other pharmacophores to develop compounds with potentially synergistic or multi-target activities. nih.gov The concept of molecular hybridization has been successfully applied in the development of antineoplastic agents by combining scaffolds like naphthoquinone and quinolinedione. nih.govmdpi.com Exploring the hybridization of the target compound with other known bioactive moieties could lead to the discovery of novel therapeutic agents. nih.gov The synthesis of unsymmetrically substituted derivatives also offers a pathway to expand the structural diversity and potential applications of this scaffold. nih.gov

Further Elucidation of Biological Interaction Mechanisms through Integrated Experimental and Computational Approaches (in vitro)

While there is no specific in vitro biological data for this compound, numerous studies have demonstrated the diverse biological activities of related cyclohexane-1,3-dione derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov

Future research should involve comprehensive in vitro screening of this compound and its derivatives against a panel of cancer cell lines and microbial strains. For example, derivatives of cyclohexane-1,3-dione have shown cytotoxicity against various cancer cell lines, and some have exhibited potent c-Met kinase inhibitory activity. nih.govnih.gov In vitro assays, such as the MTT assay, can be used to determine the cytotoxic effects. researchgate.net Antimicrobial activity can be assessed using methods like the agar (B569324) disk diffusion method. researchgate.net

To elucidate the mechanisms of action, an integrated approach combining experimental and computational methods is crucial. nih.gov Molecular docking studies can be employed to predict the binding modes of these compounds with potential biological targets, such as protein kinases or enzymes involved in microbial metabolism. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can help to identify the key structural features responsible for the observed biological activity, guiding the design of more potent analogs. nih.gov These in silico approaches, combined with experimental validation, will provide a deeper understanding of the biological interaction mechanisms at the molecular level.

| Analogous Compound Activity | Observed In Vitro Effect | Reference |

| Cyclohexane-1,3-dione derivatives | Anticancer activity against various cell lines | scirp.org |

| Cyclohexane-1,3-dione derivatives | Antimicrobial activity | researchgate.net |

| 1,2,4-triazine (B1199460) derivatives from cyclohexane-1,3-dione | Potent c-Met kinase inhibition (IC50 values in nM range) | nih.gov |

| Chiral cyclohexane-1,3-diones | Inhibition of mutant SOD1 protein aggregation | nih.gov |

Untapped Non-Clinical Application Domains (e.g., advanced materials, sensing)

Beyond its potential in medicinal chemistry, the this compound scaffold holds promise for non-clinical applications, particularly in the fields of advanced materials and chemical sensing. The inherent chemical reactivity and potential for functionalization make it an attractive building block for novel materials.

The development of fluorescent probes and sensors is a rapidly growing area of research. The cyclohexane-1,3-dione core has been incorporated into fluorescent probes for the detection of bioactive molecules. researchgate.net The trimethoxyphenyl moiety may also contribute to the photophysical properties of such probes. Future research could explore the synthesis of derivatives of this compound that exhibit fluorescence and can act as sensors for specific analytes. The design of "turn-on" or "turn-off" fluorescent sensors based on this scaffold could be a fruitful area of investigation. mdpi.com The principles of aggregation-induced emission (AIE) could also be explored by incorporating this scaffold into larger molecular architectures. nih.gov

In the realm of advanced materials, the ability of the cyclohexane-1,3-dione unit to participate in various chemical reactions could be leveraged to create novel polymers or functional materials. Its potential inclusion in the synthesis of organic light-emitting diodes (OLEDs) or other electronic materials, where related dione (B5365651) structures have found application, is an area ripe for exploration. unigoa.ac.in

| Potential Non-Clinical Application | Relevant Analogue/Concept | Reference |

| Fluorescent Probes | 1,3-cyclohexanedione-based fluorescent probes for bioimaging | researchgate.net |

| Chemical Sensors | Cyclodextrin derivatives with chromophores for sensing | mdpi.com |

| Advanced Materials | Spiro compounds from diones for organic LEDs | unigoa.ac.in |

Q & A

Basic: What are the recommended synthetic routes for 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione?

Methodological Answer:

The synthesis of aryl-substituted cyclohexane-1,3-diones typically involves aldol-like condensation. For example, cyclohexane-1,3-dione reacts with substituted benzaldehydes (e.g., 2,3,4-trimethoxybenzaldehyde) in ethanol under basic catalysis (e.g., piperidine) to form the target compound via Knoevenagel condensation. Reaction conditions (solvent, catalyst, molar ratios) must be optimized to enhance yield and purity. Post-synthesis purification via recrystallization or chromatography is critical .

Basic: How can researchers characterize the electronic effects of the 2,3,4-trimethoxyphenyl substituent on the dione core?

Methodological Answer:

Characterization involves spectroscopic and computational methods:

- UV-Vis/IR Spectroscopy: Compare carbonyl stretching frequencies (C=O) in IR to assess electron-withdrawing/donating effects of substituents.

- NMR: Analyze chemical shifts of aromatic protons (¹H NMR) and carbons (¹³C NMR) to evaluate resonance/inductive effects.

- DFT Calculations: Compute Mulliken charges or Fukui indices to quantify electronic perturbations caused by methoxy groups .

Advanced: How does the substitution pattern (2,3,4-trimethoxy vs. mono-/di-substituted) influence biological activity in cyclohexane-1,3-dione derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Methoxy Positioning: Para-substituted methoxy groups (e.g., 4-methoxy) enhance π-π stacking with aromatic residues in enzymes, while ortho-substituents (e.g., 2-methoxy) introduce steric hindrance.

- Multi-Substitution: The 2,3,4-trimethoxy group increases lipophilicity and hydrogen-bonding capacity, improving membrane permeability and target affinity. Compare bioactivity data (e.g., IC₅₀) of analogs with varying substitution patterns to validate trends .

Advanced: What computational strategies are effective for predicting the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Validate docking poses with experimental data (e.g., X-ray crystallography of similar complexes).

- Molecular Dynamics (MD): Run MD simulations (≥100 ns) to assess binding stability and key residue interactions (e.g., hydrogen bonds with catalytic sites).

- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding energies and identify critical substituent contributions .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives.

- Purity Analysis: Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted aldehyde) may skew bioactivity.

- Contextual Factors: Control variables like cell line specificity, incubation time, and solvent effects (e.g., DMSO concentration) .

Basic: What are the key considerations for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test bases (e.g., piperidine, DBU) and acidic co-catalysts to accelerate enol formation.

- Solvent Selection: High-polarity solvents (e.g., ethanol, DMF) improve solubility of aromatic aldehydes.

- Temperature Control: Maintain reflux conditions (70–80°C) to drive equilibrium toward product formation. Monitor reaction progress via TLC .

Advanced: How can substituent effects on the cyclohexane ring’s conformation be analyzed experimentally?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to compare chair vs. boat conformations induced by steric bulk of trimethoxyphenyl groups.

- Dynamic NMR: Study temperature-dependent ¹H NMR spectra to detect ring-flipping barriers.

- Vibrational Circular Dichroism (VCD): Probe chiral distortions in the dione core caused by substituents .

Advanced: What are the best practices for designing derivatives with enhanced metabolic stability?

Methodological Answer:

- Metabolic Soft Spot Analysis: Use liver microsome assays to identify vulnerable sites (e.g., methoxy demethylation).

- Isosteric Replacement: Substitute labile methoxy groups with CF₃ or halogen atoms to block oxidative metabolism.

- Prodrug Strategies: Introduce enzymatically cleavable groups (e.g., esters) to improve bioavailability .

Retrosynthesis Analysis